2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a quinoxaline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with the quinoxaline derivative.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling of the Two Moieties: The final step involves coupling the quinoxaline and pyrazole moieties through an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include thiols and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Chemical Biology: The compound can be used to investigate the mechanisms of action of related compounds and to develop new chemical tools for biological research.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one .
- 3,3-dimethyl-2-oxo-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)butyl-1-phenylquinoxalin-2-one .
Uniqueness
2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is unique due to its combination of a quinoxaline and pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C19H17N5O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |
InChI |
InChI=1S/C19H17N5O2S/c25-17(22-16-10-11-24(23-16)13-6-2-1-3-7-13)12-27-19-18(26)20-14-8-4-5-9-15(14)21-19/h1-9H,10-12H2,(H,20,26)(H,22,23,25) |
InChI Key |
HQHPDPNVGNKUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1NC(=O)CSC2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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